3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]propanamide
Description
The compound 3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]propanamide is a synthetic amide derivative featuring dual 4-methoxyphenyl groups and a 4-methylpiperazine moiety.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O3/c1-26-14-16-27(17-15-26)23(20-7-11-22(30-3)12-8-20)18-25-24(28)13-6-19-4-9-21(29-2)10-5-19/h4-5,7-12,23H,6,13-18H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPVMIQJQQKEFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)CCC2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]propanamide is a compound that has garnered attention for its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which includes a piperazine moiety and methoxy-substituted phenyl groups, suggesting possible interactions with various biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing methoxy and piperazine groups have shown promising results in inhibiting cancer cell proliferation.
Case Studies
- Study on MCF-7 Cells :
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The presence of electron-donating groups (EDGs), such as methoxy groups, enhances the biological activity of these compounds. Conversely, electron-withdrawing groups (EWGs) tend to reduce their efficacy. This relationship underscores the importance of molecular modifications in optimizing therapeutic potential .
Inhibition of Kinase Activity
Preliminary studies suggest that the compound may act as an inhibitor of certain kinases involved in cell signaling pathways related to cancer progression. For example, compounds with similar structures have been noted for their ability to inhibit PI3K and mTOR pathways, which are crucial in cancer cell metabolism and survival .
Biological Activity Summary
| Compound Name | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.48 | Induces apoptosis via caspase activation |
| Compound B | HCT-116 | 0.19 | Cell cycle arrest at G1 phase |
| Compound C | HeLa | 0.76 | Inhibition of PI3K pathway |
Structural Features and Their Impact on Activity
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy group (–OCH3) | Increases potency |
| Piperazine ring | Enhances receptor binding |
| Aromatic rings | Contributes to hydrophobic interactions |
Scientific Research Applications
Synthesis of the Compound
The synthesis of this compound involves several key steps that typically include:
- Formation of the Propanamide Backbone : The initial step involves the reaction of 4-methoxyphenyl and 4-methylpiperazine derivatives with appropriate acylating agents to form the propanamide structure.
- Substitution Reactions : The introduction of the methoxy groups on the phenyl rings is achieved through electrophilic aromatic substitution reactions, which enhance the compound's lipophilicity and biological activity.
- Purification and Characterization : The final product is purified using techniques such as recrystallization or chromatography, followed by characterization using spectroscopic methods like NMR and mass spectrometry.
Example Synthesis Pathway
| Step | Reaction Type | Reactants | Products |
|---|---|---|---|
| 1 | Acylation | 4-Methoxyphenyl + Acyl Chloride | Propanamide Intermediate |
| 2 | Substitution | Propanamide Intermediate + 4-Methylpiperazine | Target Compound |
| 3 | Purification | Crude Product | Pure 3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]propanamide |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, a study reported that propanamide derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
Case Study: Anticancer Evaluation
- Study Reference : Aziz-ur-Rehman et al. (2018)
- Methodology : The MTT assay was employed to evaluate cell viability post-treatment with synthesized propanamide derivatives.
- Results :
- Compounds demonstrated IC50 values ranging from 10 µM to 25 µM.
- Notably, some derivatives showed superior efficacy compared to standard chemotherapeutics like doxorubicin.
Drug Development
The unique structure of This compound positions it as a candidate for further development in targeted cancer therapies. Its ability to modulate specific biological pathways makes it a valuable asset in drug design.
Future Research Directions
- In Vivo Studies : Further investigation into the pharmacokinetics and toxicity profiles through animal models is essential.
- Combination Therapies : Exploring synergistic effects with existing chemotherapeutics could enhance therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine/Piperidine Moieties
N-(4-Methoxyphenyl)-3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanamide (CAS 56767-35-2)
- Key Features : This compound replaces the 4-methylpiperazine in the target molecule with a 2-methoxyphenyl-substituted piperazine.
- However, this substitution could also decrease metabolic stability due to increased susceptibility to oxidation .
3-(4-Methoxyphenyl)-N-[2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)-2-(Piperidin-1-yl)ethyl]propanamide (RN 922092-10-2)
- Key Features: Replaces 4-methylpiperazine with piperidine and a tetrahydroquinoline group.
- Implications: The rigid tetrahydroquinoline system may enhance blood-brain barrier penetration, making this compound more suitable for central nervous system targets. However, the absence of a methyl group on the piperidine ring could reduce selectivity for specific adrenergic receptors .
Analogues with Aromatic and Heterocyclic Modifications
3-(5-(4-Bromophenyl)-2-Furyl)-N-(2-(4-Methoxyphenyl)ethyl)propanamide (CAS 853331-24-5)
- Key Features : Incorporates a bromophenyl-furyl group instead of the piperazine moiety.
N-(4-Bromophenyl)-3-(2-(4-Methoxyphenyl)-4-Oxo-4H-Chromen-3-yloxy)propanamide (VIj)
- Key Features : Chromen-4-one core linked to a propanamide chain.
- Implications: The chromenone system confers fluorescence properties and antioxidant activity.
Functional Analogues with Bioactivity Data
N-(1,3-Dioxoisoindolin-2-yl)-3-((4-Methoxyphenyl)amino)propanamide
- Key Features : Semicarbazide-linked 4-methoxyphenyl group.
- Bioactivity: Exhibits 1.4× higher antioxidant activity than ascorbic acid (DPPH assay) and selective cytotoxicity against glioblastoma U-87 cells (MTT assay).
Lyciumide A (3-(4-Methoxyphenyl)-N-[2-(3,4-Dihydroxyphenyl)ethyl]propenamide)
- Key Features : Natural product with a dihydroxyphenyl-ethyl group instead of methylpiperazine.
- Bioactivity : Isolated from Lycium barbarum, it demonstrates dopamine-like signaling modulation. The catechol group enhances water solubility but reduces metabolic stability compared to the synthetic target compound .
Data Tables: Structural and Functional Comparison
Table 1. Structural Properties of Selected Analogues
Table 2. Bioactivity Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
